molecular formula C24H20N4OS B4741092 1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4741092
M. Wt: 412.5 g/mol
InChI Key: YVCMQMUNOFLVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and biological activity. The compound incorporates a phenylethyl group at position 1 and a pyridin-2-ylsulfanyl methyl substituent at position 2, which are critical for modulating its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(2-phenylethyl)-2-(pyridin-2-ylsulfanylmethyl)pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c29-23-16-19(17-30-22-12-6-7-14-25-22)27(15-13-18-8-2-1-3-9-18)24-26-20-10-4-5-11-21(20)28(23)24/h1-12,14,16H,13,15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCMQMUNOFLVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)N3C2=NC4=CC=CC=C43)CSC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a derivative of the benzimidazole class, which has gained attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H18N4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}

This compound features a pyrimidine ring fused with a benzimidazole moiety, which is known to enhance its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The structure of 1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one suggests that it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in breast cancer and leukemia cells .

Antimicrobial Properties

Benzimidazole derivatives are well-documented for their antimicrobial activities. The presence of the pyridinylsulfanyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Studies indicate that related compounds demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Antiviral Effects

There is emerging evidence that benzimidazole derivatives possess antiviral properties. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. The specific activity of this compound against viruses such as HIV or influenza remains to be fully elucidated but warrants further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole and pyrimidine rings can significantly influence potency and selectivity. For example, substituents at the 1-, 2-, or 5-position on the benzimidazole core have been linked to enhanced anticancer activity .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to 1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one:

  • Anticancer Study : A study evaluated a series of benzimidazole derivatives against human cancer cell lines. The results indicated that modifications similar to those found in our compound led to significant reductions in cell viability, with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrimido[1,2-a]benzimidazoles exhibit promising anticancer activities. For instance, compounds structurally similar to 1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one have been shown to inhibit various protein kinases, including Cdk1, which is crucial in cell cycle regulation. In studies involving HeLa (cervical carcinoma), HCT116 (colon carcinoma), and A375 (melanoma) cell lines, these compounds demonstrated significant antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa5.4
Compound BHCT1163.6
Compound CA3754.8

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrimido[1,2-a]benzimidazole derivatives for their anticancer properties. The lead compound demonstrated an IC50 value of 3.0 µM against breast cancer cell lines, indicating its potential as a therapeutic agent .

Case Study 2: Selective Kinase Inhibition

In another investigation focusing on kinase inhibition, a related compound was shown to selectively inhibit Cdk1 over other kinases such as VEGF-R2 and HER2. This selectivity is crucial for minimizing side effects in cancer therapy .

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Methoxy vs. Sulfanyl Groups: Electron-donating methoxy groups on pyridyl substituents (e.g., in 2-methyl-N-((3,4-dimethoxypyridin-2-yl)methyl)-1H-benzimidazol-5-amine) enhance anti-inflammatory activity (62–72% edema inhibition) compared to sulfanyl-containing analogs .
  • Sugar Conjugation: Polyhydroxy sugar conjugates (e.g., 1-(1,2,3,5-tetrahydroxy-a-D-mannofuranose)-substituted derivatives) show dual anti-inflammatory and anti-ulcerogenic activities, suggesting that hydrophilic substituents improve gastrointestinal safety profiles .

Kinase Inhibition

  • Aryl Substituents : The 2,6-dimethylphenyl group in 6-(2,6-dimethylphenyl)-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-one is critical for Lck kinase inhibition (IC₅₀ = 0.007 µM). Meta or para substitutions reduce activity, highlighting the importance of steric compatibility . The target compound’s phenylethyl group may occupy a similar hydrophobic pocket but lacks rigid planar geometry, which could reduce binding affinity.

Physicochemical Properties

  • Hydrogen-Bonding Capacity : The pyridin-2-ylsulfanyl group provides moderate hydrogen-bond acceptor capacity (PSA ≈ 38 Ų), comparable to 4-chlorophenylsulfanyl analogs (PSA = 38.33 Ų) but lower than methoxy-substituted derivatives (PSA > 50 Ų) .

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Reacting substituted benzimidazole precursors with thiol-containing pyridine derivatives under acidic reflux conditions (e.g., HCl or H₂SO₄) to form the pyridinylsulfanyl moiety .
  • Step 2 : Introducing the 2-phenylethyl group via nucleophilic substitution or alkylation, often using K₂CO₃ as a base in polar aprotic solvents like DMF . Yield optimization requires strict control of temperature (70–100°C), solvent polarity, and stoichiometric ratios of reactants. Impurities from incomplete cyclization can be minimized by extended reflux times (24–48 hours) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm the pyrimido-benzimidazole core and substituent integration (e.g., phenylethyl CH₂ groups at δ ~2.8–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Single-crystal X-ray diffraction (SC-XRD) is essential for confirming bond angles, torsion angles, and non-covalent interactions (e.g., sulfur-mediated π-stacking). Use SHELXL for refinement, ensuring R-factor < 0.05 by:

  • Collecting high-resolution data (d-spacing < 0.8 Å) at low temperatures (100 K) to minimize thermal motion .
  • Comparing experimental data with density functional theory (DFT)-optimized structures to validate intramolecular hydrogen bonding .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Discrepancies in antimicrobial or enzyme inhibition results often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls like ciprofloxacin for bacterial assays .
  • Solubility limitations : Use DMSO concentrations ≤1% and confirm compound stability via LC-MS during assays .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates .

Q. What experimental frameworks assess the compound’s environmental fate and ecotoxicological risks?

Adopt the INCHEMBIOL project’s tiered approach:

  • Phase 1 (Lab) : Determine octanol-water partition coefficients (log Kow) and hydrolysis rates at pH 4–9 to model abiotic degradation .
  • Phase 2 (Microcosm) : Evaluate biodegradation using OECD 301F tests with activated sludge .
  • Phase 3 (Ecotoxicology) : Conduct Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition studies .

Q. How can computational modeling predict structure-activity relationships (SAR) for target optimization?

Combine:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., CYP450 isoforms) using flexible ligand sampling .
  • MD simulations (GROMACS) : Analyze binding stability over 100-ns trajectories, focusing on sulfur-mediated van der Waals interactions .
  • QSAR models : Train with Hammett σ constants and molar refractivity to prioritize electron-withdrawing substituents for enhanced activity .

Methodological Considerations

  • Crystallization : Optimize solvent pairs (e.g., ethanol/ethyl acetate) for single-crystal growth; slow evaporation at 4°C reduces lattice defects .
  • Data Reproducibility : Archive raw spectra, chromatograms, and refinement logs in FAIR-compliant repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(2-phenylethyl)-2-[(pyridin-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.